Cas no 921874-89-7 (7-ethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide)

7-Ethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound featuring a benzofuran core linked to a substituted isoindole-1,3-dione moiety via a carboxamide bridge. Its structural design incorporates both electron-donating (ethoxy) and electron-withdrawing (dioxoisoindoline) functional groups, which may influence its physicochemical properties and reactivity. This compound is of interest in medicinal chemistry and materials science due to its potential as a building block for pharmacologically active molecules or functional materials. The presence of multiple hydrogen-bond acceptors and aromatic systems suggests possible applications in molecular recognition or as a scaffold for further derivatization. Its well-defined structure allows for precise modifications to tailor solubility, stability, or binding characteristics.
7-ethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide structure
921874-89-7 structure
Product Name:7-ethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide
CAS No:921874-89-7
MF:C20H16N2O5
MW:364.351445198059
CID:5947792
PubChem ID:40888752
Update Time:2025-05-26

7-ethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 7-ethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide
    • 2-Benzofurancarboxamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)-7-ethoxy-
    • AKOS024633674
    • 921874-89-7
    • F2265-0387
    • 7-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide
    • 7-ethoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzofuran-2-carboxamide
    • Inchi: 1S/C20H16N2O5/c1-3-26-15-6-4-5-11-9-16(27-17(11)15)18(23)21-12-7-8-13-14(10-12)20(25)22(2)19(13)24/h4-10H,3H2,1-2H3,(H,21,23)
    • InChI Key: GLDMKRRYIWOHFR-UHFFFAOYSA-N
    • SMILES: O1C2=C(OCC)C=CC=C2C=C1C(NC1C=CC2=C(C=1)C(=O)N(C)C2=O)=O

Computed Properties

  • Exact Mass: 364.10592162g/mol
  • Monoisotopic Mass: 364.10592162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 624
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 88.8Ų

Experimental Properties

  • Density: 1.407±0.06 g/cm3(Predicted)
  • Boiling Point: 475.6±35.0 °C(Predicted)
  • pka: 11.34±0.20(Predicted)

7-ethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide Pricemore >>

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Additional information on 7-ethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide

7-Ethoxy-N-(2-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-5-Yl)-1-Benzofuran-2-Carboxamide: A Comprehensive Overview

The compound with CAS No. 921874-89-7, known as 7-Ethoxy-N-(2-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-5-Yl)-1-Benzofuran-2-Carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug development and advanced materials. Recent studies have highlighted its role in modulating cellular pathways, making it a promising candidate for therapeutic interventions.

The molecular structure of 7-Ethoxy-N-(2-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-5-Yl)-1-Benzofuran-2-Carboxamide is characterized by a benzofuran core, which is a fused bicyclic system consisting of a benzene ring and a furan ring. This core is further substituted with an ethoxy group at the 7-position and a carboxamide moiety at the 2-position. The carboxamide group is connected to a 2-methylisoindole derivative, which introduces additional complexity and functionality to the molecule. The isoindole ring system, being aromatic and electron-deficient, contributes to the compound's stability and reactivity.

Recent research has focused on the synthesis and characterization of this compound. Scientists have employed various methodologies to optimize its synthesis, including multi-component reactions and catalytic processes. These studies have demonstrated that the compound can be synthesized in high yields using environmentally friendly conditions, aligning with the growing trend toward sustainable chemistry practices. The synthesis involves several key steps, including the formation of the benzofuran core, the introduction of substituents at specific positions, and the coupling of the isoindole moiety through amide bond formation.

In terms of applications, 7-Ethoxy-N-(2-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-5-Yl)-1-Benzofuran-2-Carboxamide has shown potential in the field of pharmacology. Preclinical studies have indicated that this compound exhibits modulatory effects on certain G-protein coupled receptors (GPCRs), which are critical targets for treating various diseases such as cardiovascular disorders and central nervous system diseases. Additionally, its ability to act as a ligand for specific protein targets makes it a valuable tool in drug discovery programs aimed at developing novel therapeutics.

Beyond pharmacology, this compound has also been explored for its applications in materials science. Its aromaticity and conjugated system make it suitable for use in organic electronics and optoelectronic devices. Recent studies have demonstrated that films prepared from this compound exhibit desirable electronic properties, including high charge carrier mobility and excellent optical absorption characteristics. These properties suggest that it could be used as an active layer material in devices such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs).

The structural versatility of 7-Ethoxy-N-(2-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-5-Yl)-1-Benzofuran-2-Carboxamide also lends itself to further functionalization. Researchers are actively investigating methods to modify its substituents to enhance its bioavailability or electronic properties. For instance, substituting the ethoxy group with other electron-donating or withdrawing groups could significantly alter its reactivity and biological activity. Similarly, modifying the isoindole moiety could provide access to a library of related compounds with diverse functionalities.

In conclusion, 7-Ethoxy-N-(2-Methyl

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